Cas no 11048-97-8 (D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]-)
![D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]- structure](https://de.kuujia.com/scimg/cas/11048-97-8x500.png)
11048-97-8 structure
Produktname:D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]-
D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]-
- 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,1
- D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-met
- Hedamycin
- Antibiotic B26158
- B 26158
- Crystalline antibiotic B 26,158
- NSC70929
- NSC-70929
- NSC-70929D
- Antiobiotic B 28158, crystalline
- B26158
- antibiotic B 26,158
- 4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(3,3'-dimethyl(2,2'-bioxiran-3-yl)-11-hydroxy-5-methyl-8-(2,3,6-trideoxy-3-(dimethylamino)-.beta.-D-arabino-hexopyranosyl)-10-(2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-.alpha.-L-lyxo-hexopyranos yl]-
- GTPL10958
- CHEMBL1979887
- Q15411002
- 4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(3,3'-dimethyl(2,2'-bioxiran)-3-yl)-11-hydroxy-5-methyl-8-(2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl)-10-(2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-
- NSC 70929
- 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
- 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyl-tetrahydropyran-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
- NCI60_038569
- 11048-97-8
- Antibiotic B26,158
- 4H-Anthra[1,7,12-trione, 2-(3,3'-dimethyl[2,2'-bioxiran]-3-yl)-11-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-.beta.-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-.alpha.-L-lyxo-hexopyranosyl]-
- DTXSID301028214
-
- Inchi: InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3
- InChI-Schlüssel: RZOFHOWMWMTHDX-UHFFFAOYSA-N
- Lächelt: CN(C1C(O)C(C)OC(C2=CC(C3OC(C)C(O)C(C)(N(C)C)C3)=C(O)C3C(C4=C(C(=O)C2=3)C=C(C)C2C(C=C(C3(OC3C3OC3C)C)OC4=2)=O)=O)C1)C
Berechnete Eigenschaften
- Genaue Masse: 746.3416
- Monoisotopenmasse: 746.34146
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 54
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1570
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 12
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 171
- XLogP3: 2.6
Experimentelle Eigenschaften
- Dichte: 1.41
- Siedepunkt: 888.6°Cat760mmHg
- Flammpunkt: 491.2°C
- Brechungsindex: 1.658
- PSA: 171.13
- LogP: 3.65580
D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]- Verwandte Literatur
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
11048-97-8 (D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]-) Verwandte Produkte
- 886912-64-7(3,4,5-trimethoxy-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)
- 885044-59-7(Steviol Acyl Glucuronide)
- 3633-59-8(Coenzyme A, 3'-O-dephosphono-)
- 2097995-21-4(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine)
- 536706-18-0(2-{(4-bromophenyl)methylsulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 1328640-64-7(2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 2094591-03-2(6-cyano-N-(4-cyano-6-methylpyridin-2-yl)-N-cyclopropylpyridine-3-sulfonamide)
- 2763947-21-1(2-{[(Benzyloxy)carbonyl]amino}-4-ethylbenzoic acid)
- 1805446-06-3(5-Amino-2-bromo-4-(trifluoromethyl)benzaldehyde)
- 436091-81-5(5-(4-fluorophenyl)-2H-tetrazol-2-ylacetic Acid)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
